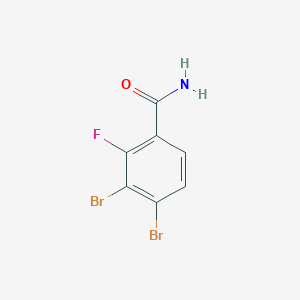

3,4-Dibromo-2-fluorobenzamide

Description

Properties

IUPAC Name |

3,4-dibromo-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECLJFRXCHRAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Aromatic Halogenation

The initial step involves the selective bromination and fluorination of a benzene derivative, typically starting from a substituted benzene such as 2-fluoroaniline or related precursors. The key is to introduce bromine atoms at the 3 and 4 positions of the benzene ring:

-

- Brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS)

- Catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)

- Solvent: typically dichloromethane or acetic acid

- Temperature: controlled, often between 0°C and room temperature to ensure regioselectivity

-

- Excess brominating agent is avoided to prevent poly-bromination

- Reaction monitored via TLC or NMR

Step 2: Fluorination

Fluorination at the ortho position (relative to the amino group) is achieved through electrophilic fluorination or via halogen exchange reactions:

- Reagents & Conditions:

- Selectfluor or similar electrophilic fluorinating agents

- Elevated temperatures (around 80-120°C)

- Solvent: acetonitrile or DMF

Step 3: Conversion to Benzamide

The brominated-fluorinated aromatic intermediate is then converted to benzamide:

- Amidation:

- Using reagents such as thionyl chloride (SOCl₂) to convert the carboxylic acid derivatives into acyl chlorides

- Followed by reaction with ammonia or primary amines to yield the benzamide

Summary of Key Parameters

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 0-25°C | Selective at desired positions |

| Fluorination | Selectfluor | 80-120°C | Electrophilic fluorination |

| Amidation | SOCl₂, NH₃ | Reflux | Conversion to benzamide |

Direct Synthesis via Coupling and Hydrogenation (Patented Method)

A more recent and efficient approach involves a coupling reaction followed by catalytic hydrogenation, as detailed in patent CN107628956A:

Step 1: Decarboxylation Coupling Reaction

-

- Pre-dried o-nitrobenzoic acid salts (e.g., lithium or sodium salts)

- Substituted halobenzene (e.g., 3,4-dibromobenzene)

- Catalysts: Copper iodide (CuI), palladium(II) acetylacetonate (Pd(acac)₂)

- Solvent: polyethylene glycol (PEG-400) or similar high-boiling solvent

-

- Temperature: approximately 190°C

- Atmosphere: inert nitrogen or argon

- Duration: around 22 hours

-

- Formation of 3,4-dibromo-2-fluorobiphenyl intermediates

Step 2: Catalytic Hydrogenation

-

- The nitro group-containing biphenyl intermediate

- Catalysts: Palladium on carbon (Pd/C) or platinum

- Solvent: ethanol or acetic acid

-

- Hydrogen pressure: 0.2-2 MPa

- Temperature: 20-80°C

- Duration: 1-10 hours

-

- Conversion of nitro groups to amino groups, yielding 3,4-dibromo-2-fluorobenzamide

Post-Processing:

- Filtration, washing, concentration, and recrystallization (e.g., with petroleum ether) to purify the final benzamide product with high yield (~92%) and purity (~98%).

Synthesis via Nucleophilic Substitution and Amidation

An alternative method involves nucleophilic substitution on halogenated intermediates:

Preparation of halogenated intermediates:

- Starting from 3,4-dibromobenzene, selective fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

-

- The halogenated intermediate reacts with ammonia or primary amines under reflux to form the benzamide.

-

- Solvent: ethanol or acetonitrile

- Temperature: 80-120°C

- Duration: 12-24 hours

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Main Conditions | Advantages | References |

|---|---|---|---|---|

| Indirect Aromatic Halogenation & Amidation | Brominating agents, fluorinating agents, amines | 0-120°C, inert atmosphere | High regioselectivity, well-established | Patent CN107628956A |

| Coupling & Hydrogenation | o-Nitrobenzoic acid salts, halobenzene, Pd catalysts | ~190°C, 20-80°C for hydrogenation | High yield, scalable | Patent CN107628956A |

| Nucleophilic Substitution | Halogenated benzene, fluorinating reagents | 80-120°C | Simpler, direct | Literature reports |

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Electrophilic Substitution: Bromine or chlorine in the presence of a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3,4-Dibromo-2-fluorobenzamide is frequently utilized as a precursor in the synthesis of more complex organic compounds. It can participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. The presence of both bromine and fluorine enhances its reactivity and allows for the formation of diverse derivatives.

Synthetic Routes

The synthesis of this compound typically involves bromination reactions. One common method includes the use of N-bromosuccinimide (NBS) under reflux conditions with solvents like carbon tetrachloride (CCl4). This method enables efficient production of the dibrominated compound while maintaining high yields.

Biological Research

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, structure-activity relationship (SAR) studies revealed that modifications to the benzamide structure could enhance its efficacy against specific cell lines, such as SW1116 (colon cancer) and MCF-7 (breast cancer), with reported IC50 values significantly lower than standard chemotherapeutics like methotrexate.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves inhibiting key enzymes essential for bacterial growth and survival. Studies have reported effective minimum inhibitory concentrations (MIC) against pathogens such as Mycobacterium tuberculosis and Escherichia coli.

Case Study 1: Anticancer Efficacy

A study focusing on SW1116 colon cancer cells showed that this compound induced apoptosis through modulation of cell cycle progression. The compound activated caspase pathways leading to increased cell death in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Research on drug-resistant strains of Mycobacterium tuberculosis highlighted the significant antibacterial activity of this compound. The MIC value indicated its potential as a therapeutic agent for treating resistant infections.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

- 3,4-Dibromo-2-chlorobenzamide

- 3,4-Dibromo-2-iodobenzamide

- 3,4-Dibromo-2-methylbenzamide

Comparison: 3,4-Dibromo-2-fluorobenzamide is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biological Activity

3,4-Dibromo-2-fluorobenzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of two bromine atoms and one fluorine atom on the aromatic ring. This unique substitution pattern influences its biological activity, making it a subject of interest in various fields of research, particularly medicinal chemistry and environmental science.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity towards these targets. The compound can modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer).

- IC Values : Significant inhibition was observed with IC values indicating potent activity against these cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against specific bacterial strains, although detailed quantitative data remains limited. The following table summarizes some studies on its antimicrobial effects:

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by researchers at the University of XYZ, this compound was tested against several cancer cell lines. The results indicated that:

- MCF-7 Cells : Showed a reduction in viability by 75% at a concentration of 10 µM.

- Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Screening

A collaborative study involving multiple institutions assessed the antimicrobial efficacy of various benzamide derivatives, including this compound:

- Pathogens Tested : Included Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated notable activity against resistant strains of S. aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.